molecular formula C31H36N2O6 B234697 Valyl-leucyl-lysyl-4-aminomethylcoumarin CAS No. 148168-23-4

Valyl-leucyl-lysyl-4-aminomethylcoumarin

Cat. No.: B234697
CAS No.: 148168-23-4
M. Wt: 515.6 g/mol
InChI Key: DZHPGALRXWDGHE-AWRGLXIESA-N
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Description

Valyl-leucyl-lysyl-4-aminomethylcoumarin is a synthetic peptide substrate used in various biochemical assays to measure the activity of proteases. It is a fluorogenic substrate that emits fluorescence upon cleavage by proteases, making it a useful tool in drug discovery, clinical diagnostics, and environmental monitoring.

Mechanism of Action

Target of Action

Val-leu-lys-amc, also known as (2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(2-oxochromen-4-yl)methylamino]hexanamide or Valyl-leucyl-lysyl-4-aminomethylcoumarin, is a selective fluorogenic substrate for the enzyme plasmin . Plasmin is a fibrinolytic serine protease that plays a key role in the regulation of intravascular thrombolysis .

Mode of Action

The compound interacts with plasmin by serving as a substrate. When Val-leu-lys-amc is hydrolyzed by plasmin, the free AMC (7-amino-4-methylcoumarin) fluorophore is released . This release can be quantified by fluorometric detection, with excitation at 360–380 nm and emission at 440–460 nm .

Biochemical Pathways

The primary biochemical pathway affected by Val-leu-lys-amc is the plasminogen activation pathway . Plasminogen, when converted to plasmin, degrades the extracellular matrix (ECM), facilitating processes such as cell migration and tissue remodeling . The compound’s interaction with plasmin can influence these processes.

Pharmacokinetics

It’s recommended to store the compound at -20°C for stability .

Result of Action

The hydrolysis of Val-leu-lys-amc by plasmin results in the release of the AMC fluorophore . This can be used to quantify plasmin activity, providing a measure of processes such as ECM degradation and cell migration .

Action Environment

The action of Val-leu-lys-amc is influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with storage at -20°C recommended . Additionally, the compound’s interaction with plasmin and the resulting effects can be influenced by the presence of other molecules in the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valyl-leucyl-lysyl-4-aminomethylcoumarin involves the coupling of valine, leucine, lysine, and 4-aminomethylcoumarin. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Valyl-leucyl-lysyl-4-aminomethylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond between the amino acids and the 4-aminomethylcoumarin moiety results in the release of a fluorescent product.

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of specific proteases. Common reagents used in these reactions include buffer solutions such as phosphate-buffered saline (PBS) to maintain the pH and ionic strength.

Major Products

The major product formed from the hydrolysis of this compound is 4-aminomethylcoumarin, which exhibits strong fluorescence. This property is exploited in various assays to quantify protease activity.

Scientific Research Applications

Valyl-leucyl-lysyl-4-aminomethylcoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study protease kinetics and inhibition.

    Biology: Employed in cell-based assays to monitor protease activity in real-time, aiding in the understanding of cellular processes such as apoptosis and signal transduction.

    Medicine: Utilized in clinical diagnostics to detect protease-related diseases, including cancer and inflammatory conditions.

    Industry: Applied in environmental monitoring to assess the presence of proteases in water and soil samples.

Comparison with Similar Compounds

Valyl-leucyl-lysyl-4-aminomethylcoumarin is unique due to its high specificity and sensitivity as a fluorogenic substrate. Similar compounds include:

    Glycyl-phenylalanyl-aminomethylcoumarin: Another fluorogenic substrate used in protease assays but with different amino acid sequences.

    Arginyl-lysyl-aminomethylcoumarin: Used for detecting different classes of proteases with varying specificity.

    Leucyl-arginyl-aminomethylcoumarin: Employed in assays targeting specific proteases involved in blood coagulation.

This compound stands out due to its balanced combination of amino acids, providing optimal interaction with a broad range of proteases while maintaining high fluorescence intensity upon cleavage.

Properties

IUPAC Name

(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(2-oxochromen-4-yl)methylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O5/c1-16(2)13-21(31-27(36)24(29)17(3)4)26(35)32-25(34)20(10-7-8-12-28)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24,30H,7-8,10,12-13,15,28-29H2,1-4H3,(H,31,36)(H,32,34,35)/t20-,21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHPGALRXWDGHE-AWRGLXIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)[C@@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933322
Record name 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148168-23-4
Record name Valyl-leucyl-lysyl-4-aminomethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148168234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: One study mentions using VLK-AMC to analyze the activity of both cathepsin S and a cysteine proteinase found in Ancylostoma caninum. What do these two enzymes have in common?

A2: Both cathepsin S and the cysteine proteinase secreted by Ancylostoma caninum are classified as cysteine proteinases. [, ] This means their catalytic mechanism relies on a cysteine residue within their active site to cleave peptide bonds. [, ] VLK-AMC is designed to be a substrate for cysteine proteinases due to its specific amino acid sequence.

Q2: The research papers mention the use of inhibitors like E-64 alongside VLK-AMC. What is the purpose of using such inhibitors?

A3: Inhibitors like E-64 are specific to cysteine proteinases and help confirm that the observed enzymatic activity is indeed due to a cysteine proteinase and not another class of protease. [, ] By comparing the activity in the presence and absence of E-64, researchers can confirm that the observed cleavage of VLK-AMC is specifically due to a cysteine proteinase.

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